molecular formula C26H25NOSi B12718285 Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- CAS No. 80930-70-7

Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl-

Cat. No.: B12718285
CAS No.: 80930-70-7
M. Wt: 395.6 g/mol
InChI Key: RWINFQGVIDJKKX-UHFFFAOYSA-N
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Description

Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- is a compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups The specific structure of this compound includes a silanamine core with a 4-methoxyphenylmethyl group and three phenyl groups attached to the silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with 4-methoxybenzylamine. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques, such as distillation and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.

    Substitution: The phenyl groups attached to the silicon atom can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Substituted silanamine derivatives.

Scientific Research Applications

Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and other electrophilic species, facilitating various chemical transformations. The presence of the 4-methoxyphenylmethyl group enhances its reactivity and selectivity in these interactions. The pathways involved in its mechanism of action include coordination chemistry and nucleophilic substitution reactions.

Comparison with Similar Compounds

  • Silanamine, N-((4-chlorophenyl)methyl)-1,1,1-triphenyl-
  • Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-trimethyl-
  • Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-tris(4-methoxyphenyl)-

Comparison: Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- is unique due to the presence of three phenyl groups attached to the silicon atom, which imparts specific steric and electronic properties This distinguishes it from similar compounds with different substituents, such as chlorophenyl or trimethyl groups

Properties

CAS No.

80930-70-7

Molecular Formula

C26H25NOSi

Molecular Weight

395.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-triphenylsilylmethanamine

InChI

InChI=1S/C26H25NOSi/c1-28-23-19-17-22(18-20-23)21-27-29(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20,27H,21H2,1H3

InChI Key

RWINFQGVIDJKKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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